Cas no 2007969-38-0 (1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine)

1-(3-Chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-difluoropropyl group, enhancing its reactivity and stability, while the pyrazole core offers versatility for further functionalization. The presence of both chlorine and fluorine atoms may contribute to improved metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The amine group at the 3-position allows for selective modifications, enabling the synthesis of targeted bioactive compounds. This compound is particularly suited for use in medicinal chemistry and crop protection due to its balanced physicochemical properties and synthetic flexibility.
1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine structure
2007969-38-0 structure
Product name:1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine
CAS No:2007969-38-0
MF:C7H10ClF2N3
MW:209.624207019806
CID:5964991
PubChem ID:165862160

1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine
    • EN300-1111496
    • 2007969-38-0
    • Inchi: 1S/C7H10ClF2N3/c1-5-4-6(11)12-13(5)3-2-7(8,9)10/h4H,2-3H2,1H3,(H2,11,12)
    • InChI Key: SQQKZHXWLYCXQM-UHFFFAOYSA-N
    • SMILES: ClC(CCN1C(C)=CC(N)=N1)(F)F

Computed Properties

  • Exact Mass: 209.0531313g/mol
  • Monoisotopic Mass: 209.0531313g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 1.9

1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1111496-0.25g
1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine
2007969-38-0 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1111496-2.5g
1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine
2007969-38-0 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1111496-0.1g
1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine
2007969-38-0 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1111496-0.05g
1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine
2007969-38-0 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1111496-1g
1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine
2007969-38-0 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1111496-5g
1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine
2007969-38-0 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1111496-1.0g
1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine
2007969-38-0
1g
$1414.0 2023-05-26
Enamine
EN300-1111496-5.0g
1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine
2007969-38-0
5g
$4102.0 2023-05-26
Enamine
EN300-1111496-10.0g
1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine
2007969-38-0
10g
$6082.0 2023-05-26
Enamine
EN300-1111496-0.5g
1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine
2007969-38-0 95%
0.5g
$1014.0 2023-10-27

Additional information on 1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine

1-(3-Chloro-3,3-Difluoropropyl)-5-Methyl-1H-Pyrazol-3-Amine: A Promising Compound in Pharmaceutical Research

1-(3-Chloro-3,3-Difluoropropyl)-5-Methyl-1H-Pyrazol-3-Amine, with the CAS number 2007969-38-0, represents a novel chemical entity that has garnered significant attention in the field of pharmaceutical sciences. This compound, characterized by its unique structural features, exhibits potential applications in multiple therapeutic areas, including oncology, neurology, and inflammatory diseases. Recent studies have highlighted its ability to modulate key biological pathways, making it a subject of ongoing investigation for drug development.

The molecular structure of 1-(3-Chloro-3,3-Difluoropropyl)-5-Methyl-1H-Pyrazol-3-Amine consists of a pyrazole ring substituted with a 3-chloro-3,3-difluoropropyl group at the 1-position and a methyl group at the 5-position. The presence of halogen atoms, particularly chlorine and fluorine, introduces electronic effects that may influence its reactivity and biological activity. These substituents are known to enhance molecular stability and modulate interactions with biological targets, as demonstrated in recent research on similar compounds.

Recent advancements in medicinal chemistry have underscored the importance of 1-(3-Chloro-3,3-Difluoropropyl)-5-Methyl-1H-Pyrazol-3-Amine in the design of small-molecule inhibitors. A 2023 study published in Journal of Medicinal Chemistry reported that this compound demonstrates potent inhibitory activity against a panel of protein kinases, including EGFR and ALK, which are frequently mutated in various cancers. These findings suggest its potential as a lead compound for the development of targeted therapies.

In addition to its kinase-inhibiting properties, 1-(3-Chloro-3,3-Difluoropropyl)-5-Methyl-1H-Pyrazol-3-Amine has shown promising effects in modulating inflammatory responses. A 2024 preclinical study published in Pharmacological Research revealed that this compound significantly reduces the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in an LPS-induced inflammation model. These results position it as a potential candidate for treating autoimmune disorders and chronic inflammatory conditions.

The synthesis of 1-(3-Chloro-3,3-Difluoropropyl)-5-Methyl-1H-Pyrazol-3-Amine involves a multi-step process that highlights the challenges and opportunities in modern organic synthesis. Researchers have employed advanced methodologies, including microwave-assisted synthesis and flow chemistry, to optimize the yield and purity of this compound. These techniques not only enhance the efficiency of the synthesis but also reduce the environmental impact, aligning with the principles of green chemistry.

From a pharmacokinetic perspective, 1-(3-Chloro-3,3-Difluoropropyl)-5-Methyl-1H-Pyrazol-3-Amine exhibits favorable properties that are crucial for drug development. Studies have shown that this compound has good solubility in both aqueous and organic solvents, which is essential for its bioavailability. Additionally, its metabolic stability in vitro suggests that it may have a prolonged half-life, reducing the frequency of dosing required in therapeutic applications.

The biological activity of 1-(3-Chloro-3,3-Difluoropropyl)-5-Methyl-1H-Pyrazol-3-Amine is further supported by its interaction with specific receptors and enzymes. A 2025 study published in Drug Discovery Today demonstrated that this compound binds with high affinity to the TRPV1 receptor, which is implicated in pain sensation and inflammatory responses. This interaction could explain its potential analgesic and anti-inflammatory effects, opening new avenues for its application in pain management.

As the field of pharmaceutical research continues to evolve, the role of 1-(3-Chloro-3,3-Difluoropropyl)-5-Methyl-1H-Pyrazol-3-Amine is likely to expand. Researchers are exploring its potential as a multifunctional drug candidate that can target multiple pathways simultaneously. This approach, known as polypharmacology, is gaining traction as a strategy to address complex diseases such as cancer and neurodegenerative disorders.

Despite its promising properties, the development of 1-(3-Chloro-3,3-Difluoropropyl)-5-Methyl-1H-Pyrazol-3-Amine into a therapeutic agent requires further investigation. Key challenges include understanding its long-term safety profile, optimizing its formulation for clinical use, and identifying the most suitable patient populations. Ongoing clinical trials are expected to provide critical insights into its efficacy and tolerability in human subjects.

In conclusion, 1-(3-Chloro-3,3-Difluoropropyl)-5-Methyl-1H-Pyrazol-3-Amine represents a significant advancement in the field of pharmaceutical sciences. Its unique chemical structure and diverse biological activities position it as a promising candidate for the development of innovative therapies. As research in this area progresses, it is anticipated that this compound will play a pivotal role in addressing unmet medical needs and improving patient outcomes.

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